molecular formula C17H16ClNO B091373 5-(3-Chloropropanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepine CAS No. 19054-67-2

5-(3-Chloropropanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepine

Cat. No.: B091373
CAS No.: 19054-67-2
M. Wt: 285.8 g/mol
InChI Key: CBHZSZTVGIGNRU-UHFFFAOYSA-N
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Description

5-(3-Chloropropanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepine is a chemical compound belonging to the dibenzazepine family. This compound is characterized by its unique structure, which includes a dibenzazepine core with a 3-chloropropanoyl substituent. Dibenzazepines are known for their diverse pharmacological activities and are often used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chloropropanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 10,11-dihydro-5H-dibenzo[b,f]azepine.

    Chloropropanoylation: The 10,11-dihydro-5H-dibenzo[b,f]azepine is then subjected to chloropropanoylation using 3-chloropropanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

5-(3-Chloropropanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The chloropropanoyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(3-Chloropropanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepine has several scientific research applications:

    Medicinal Chemistry: It is used as a precursor in the synthesis of various pharmacologically active compounds, including anticonvulsants and antidepressants.

    Biological Studies: The compound is used in studies related to its biological activity and potential therapeutic effects.

    Industrial Applications: It is used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 5-(3-Chloropropanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepine involves its interaction with specific molecular targets. The compound can modulate the activity of certain enzymes and receptors, leading to its pharmacological effects. For example, it may inhibit sodium channels, thereby reducing neuronal excitability and exerting anticonvulsant effects.

Comparison with Similar Compounds

Similar Compounds

    Carbamazepine: An anticonvulsant and mood-stabilizing drug with a similar dibenzazepine core.

    Imipramine: An antidepressant with a dibenzazepine structure.

    Clomipramine: Another antidepressant with a dibenzazepine core.

Uniqueness

5-(3-Chloropropanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepine is unique due to its specific chloropropanoyl substituent, which imparts distinct chemical and biological properties. This differentiates it from other dibenzazepine derivatives and makes it valuable for specific applications in medicinal chemistry and industrial processes.

Biological Activity

5-(3-Chloropropanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepine is a compound belonging to the dibenzazepine family, known for its diverse pharmacological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound features a dibenzazepine core with a 3-chloropropanoyl substituent. Its molecular formula is C17H18ClNC_{17}H_{18}ClN with a molecular weight of 271.78 g/mol. The unique structure contributes to its biological properties and interactions with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Sodium Channels : The compound may inhibit sodium channels, reducing neuronal excitability and exhibiting anticonvulsant effects.
  • Receptor Modulation : It interacts with neurotransmitter receptors, potentially influencing signaling pathways associated with mood regulation and cognitive functions.

Biological Activity Overview

The compound has been investigated for various biological activities, including:

  • Anticonvulsant Effects : Studies indicate that it may have potential as an anticonvulsant agent. Its mechanism involves modulation of neuronal excitability through sodium channel inhibition.
  • Antioxidant Properties : Research has shown that derivatives of dibenzazepines exhibit antioxidant activity, which may be enhanced by the presence of different functional groups in the molecule .
  • Potential Antidepressant Activity : Given its structural similarity to other dibenzazepines known for antidepressant effects, further studies are warranted to explore this potential .

Research Findings and Case Studies

Several studies have contributed to our understanding of the biological activity of this compound:

  • Synthesis and Evaluation of Derivatives :
    • A study synthesized various derivatives of this compound and evaluated their antioxidant activities using lipid peroxidation assays. Some derivatives showed significant antioxidant effects, indicating potential therapeutic applications in oxidative stress-related conditions .
  • Anticonvulsant Activity Assessment :
    • In vivo studies demonstrated that the compound exhibited anticonvulsant properties in animal models. The mechanism was linked to sodium channel inhibition, which is crucial for controlling seizure activity .
  • Neuropharmacological Studies :
    • Neuropharmacological evaluations suggest that the compound may influence mood-regulating pathways, similar to established antidepressants. Further investigations are needed to elucidate its efficacy in clinical settings .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticonvulsantInhibition of sodium channels
AntioxidantReduced lipid peroxidation
Potential AntidepressantModulation of neurotransmitter receptors

Properties

IUPAC Name

3-chloro-1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO/c18-12-11-17(20)19-15-7-3-1-5-13(15)9-10-14-6-2-4-8-16(14)19/h1-8H,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBHZSZTVGIGNRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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